1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine
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Overview
Description
1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine is a complex organic compound that features a piperazine core substituted with two imidazole rings The imidazole rings are further substituted with benzyl, nitro, and methyl groups
Preparation Methods
The synthesis of 1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole rings, which are then functionalized with benzyl, nitro, and methyl groups. The final step involves the coupling of these functionalized imidazole rings with piperazine under specific reaction conditions, such as the presence of a base and a suitable solvent .
Chemical Reactions Analysis
1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The imidazole rings can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its imidazole rings. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
1,4-bis{1-benzyl-4-nitro-2-methyl-1H-imidazol-5-yl}piperazine can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer agent.
Tinidazole: An antiprotozoal and antibacterial agent.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H28N8O4 |
---|---|
Molecular Weight |
516.6g/mol |
IUPAC Name |
1,4-bis(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine |
InChI |
InChI=1S/C26H28N8O4/c1-19-27-23(33(35)36)25(31(19)17-21-9-5-3-6-10-21)29-13-15-30(16-14-29)26-24(34(37)38)28-20(2)32(26)18-22-11-7-4-8-12-22/h3-12H,13-18H2,1-2H3 |
InChI Key |
CQRSXJLZAPAOLA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)C4=C(N=C(N4CC5=CC=CC=C5)C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)C4=C(N=C(N4CC5=CC=CC=C5)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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